2-Azidocyclopentan-1-one
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Overview
Description
2-Azidocyclopentan-1-one is an organic compound characterized by the presence of an azide group attached to a cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azidocyclopentan-1-one typically involves the introduction of an azide group to a cyclopentanone precursor. One common method is the nucleophilic substitution reaction where sodium azide (NaN₃) is used as the azide source. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions: 2-Azidocyclopentan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: The azide group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: LiAlH₄ or Pd/C with H₂.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of triazoles.
Scientific Research Applications
2-Azidocyclopentan-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various nitrogen-containing compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in bioconjugation techniques, particularly in click chemistry for labeling biomolecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 2-Azidocyclopentan-1-one primarily involves its reactivity as an azide. The azide group is a good nucleophile and can participate in various reactions, including nucleophilic substitution and cycloaddition. In biological systems, azides can be used to modify biomolecules through click chemistry, forming stable triazole linkages .
Comparison with Similar Compounds
2-Cyclopenten-1-one: Contains a cyclopentenone ring but lacks the azide group.
Cyclopentadiene: A related compound with a diene structure, used in the synthesis of metallocenes.
Cyclohexanone: A six-membered ring ketone, commonly used in organic synthesis.
Uniqueness: 2-Azidocyclopentan-1-one is unique due to the presence of the azide group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
Properties
CAS No. |
39871-47-1 |
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Molecular Formula |
C5H7N3O |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
2-azidocyclopentan-1-one |
InChI |
InChI=1S/C5H7N3O/c6-8-7-4-2-1-3-5(4)9/h4H,1-3H2 |
InChI Key |
XTYFQXTXOIRSEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)N=[N+]=[N-] |
Origin of Product |
United States |
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